molecular formula C16H14O3 B191450 2'-Hydroxy-4-methoxychalcone CAS No. 3327-24-0

2'-Hydroxy-4-methoxychalcone

Cat. No.: B191450
CAS No.: 3327-24-0
M. Wt: 254.28 g/mol
InChI Key: NXBNYUSXDBHELA-FLIBITNWSA-N
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Mechanism of Action

Target of Action

The primary target of 2’-Hydroxy-4-methoxychalcone (HMC) is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .

Mode of Action

HMC interacts with its target, COX-2, by inhibiting its induction . This inhibition leads to a decrease in angiogenesis, the process of forming new blood vessels . HMC also reduces the proliferation of calf pulmonary arterial endothelial cells .

Biochemical Pathways

HMC affects several biochemical pathways. It downregulates the expression of microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), p38, c-Jun N-terminal kinase (JNK), β-catenin, glycogen synthase kinase-3β (GSK3β), and protein kinase B (AKT) proteins, while upregulating extracellular signal-regulated kinase (ERK) and p-β-catenin . These pathways are involved in melanogenesis and inflammation .

Result of Action

The inhibition of COX-2 by HMC leads to anti-angiogenic and anti-tumor activities . It decreases angiogenesis in both chick embryos in the chorioallantoic membrane assay and basic fibroblast growth factor (bFGF)-induced vessel formation in the mouse Matrigel plug assay . HMC also shows anti-melanogenic and anti-inflammatory effects .

Action Environment

It’s worth noting that the biological activities of chalcones, the class of compounds to which hmc belongs, can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Hydroxy-4-methoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2’-Hydroxychalcone
  • 4-Methoxychalcone
  • 2’-Hydroxy-4’-methoxychalcone

Comparison: 2’-Hydroxy-4-methoxychalcone stands out due to the presence of both hydroxy and methoxy groups, which enhance its bioactivity compared to other chalcones. The combination of these functional groups contributes to its unique antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBNYUSXDBHELA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345759
Record name trans-2′-Hydroxy-4-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3327-24-0, 34000-29-8
Record name 2'-Hydroxy-4-methoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2′-Hydroxy-4-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-4-methoxychalcone
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Synthesis routes and methods

Procedure details

2-Hydroxy acetophenone, 3 (6 mL, 50 mmol), 4-methoxy benzaldehyde, 4 (6 mL, 50 mmol) and 50% aqueous sodium hydroxide (50 mL) in methanol (100 mL) were reacted as in 7 to yield 9. Yield 11.7 g (92%); mp 81-83° C. (lit. 93-94);227 MS (FAB) 255 (M++1); IR (KBr) 3450, 1639; 1H NMR (200 MHz, CDCl3) δ 7.92 (dd, J=8.7 Hz, 1.4 Hz, 1H), 7.90 (d, J=15.4 Hz, 1H), 7.62 (d, J=8.7 Hz, 2H), 7.53 (d, J=15.5 Hz, 1H), 7.49 (t, J=7.4 Hz, 1H), 6.95 (d, J=8.6 Hz, 2H), 7.03-6.89 (m, 2H), 3.86 (s, 3H).
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4
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2'-Hydroxy-4-methoxychalcone exhibits its effects through various mechanisms depending on the biological context. For example, it acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This interaction leads to downstream effects such as inhibition of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty-six 1 (ETS1) phosphorylation, ultimately reducing the proliferation of human aortic smooth muscle cells. [] Additionally, it suppresses prostaglandin E2 (PGE2) production by inhibiting the induction of cyclooxygenase-2 (COX-2). [, ] It also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like NO and TNF-α through the suppression of NF-κB and AP-1 activation. []

ANone: this compound is a chalcone derivative with the following characteristics:

  • Spectroscopic Data: Characterization data includes IR, 1H-NMR, and mass spectrometry. [] Additionally, UV-Vis spectroscopy was utilized to study its complexation with metal ions. []

A: While this compound is not primarily investigated for its catalytic properties, it serves as a valuable tool in other research areas. For instance, it has been used as a chemical actinometer due to its consistent quantum yields for photochemical conversion into the flavylium ion upon UV irradiation in various solvents and conditions. []

A: Computational methods, including molecular docking and molecular dynamics simulations, have been used to study the binding of this compound to the 150-cavity of neuraminidase (NA). [] These studies revealed its potential as a non-competitive inhibitor of NA, suggesting a novel approach for treating avian influenza. [] Additionally, semi-empirical methods like Parametric Model 3 (PM3) have been employed to understand the electronic properties and reactivity of the compound, particularly its metal chelation ability. []

A: Research indicates that the presence and position of substituents on the chalcone scaffold significantly influence biological activity. For example, the 4′-methoxyl and 6′-methoxyl groups are crucial for the inhibitory activity against PGE2 production. [] Studies also show that introducing a hydroxyl group in either ring of 2′-hydroxychalcone increases its bacteriostatic activity, with the effect being stronger at the 4′ position (ring A) than at the 4 position (ring B). [] Replacing the hydroxyl group with a methoxy group decreases the inhibitory power. []

A: The stability of this compound, particularly in its photochromic applications, is affected by factors like temperature and humidity. [] Although specific formulation strategies to improve its stability, solubility, or bioavailability are not extensively discussed in the provided research, encapsulation within silica matrices has been explored to utilize its photochromic properties in dry conditions. [, ]

ANone: The provided research articles primarily focus on the fundamental chemical and biological properties of this compound. These aspects, while crucial for understanding the compound, are preliminary to detailed investigations into SHE regulations, PK/PD, toxicity, drug delivery, and other complex aspects related to drug development and clinical applications. Therefore, addressing these specific questions requires further research and data not explicitly covered in the provided excerpts.

A: While the provided excerpts don't delve into the detailed historical context of this compound research, they highlight its emergence as a promising molecule in various domains. Key milestones include understanding its interactions with biological targets like PPARγ and COX-2, exploring its potential as a non-competitive neuraminidase inhibitor, and investigating its photochromic properties for potential applications in material science. [, , ]

A: The research showcases the cross-disciplinary nature of this compound, bridging chemistry, biology, and material science. Its anti-inflammatory, antioxidant, and potential neuroprotective properties make it relevant to medicinal chemistry and drug discovery. [, , ] Simultaneously, its photochromic behavior opens avenues in materials science for developing novel light-responsive materials. [, ] This confluence of disciplines highlights the potential for synergistic advancements through collaborative research efforts.

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